Benzylic Methylene Spacer vs. Direct Fmoc-Amino Attachment: 17-Fold Differential in Molecular Recognition
The target compound incorporates a benzylic -CH₂- spacer between the aromatic ring and the Fmoc-protected amine, whereas Fmoc-5-amino-2-methoxybenzoic acid (CAS 165073-03-0) attaches the amino group directly to the ring. This structural difference is not cosmetic: in a directly analogous system, Qian et al. (1994) evaluated peptidomimetics in which the central dipeptide was replaced by either 4-aminomethylbenzoic acid (AMBA, methylene spacer present) or 4-aminobenzoic acid (ABA, no spacer). The 4-AMBA-containing peptidomimetic Cys-4-AMBA-Met exhibited a 17-fold reduction in p21ras farnesyltransferase (FTase) inhibitory potency (IC₅₀ ~850 nM) compared to the 4-ABA-containing Cys-4-ABA-Met (IC₅₀ = 50 nM) [1]. The methylene spacer introduces a pyramidal benzylic carbon that alters both the N-C-C(aromatic) bond angle and the conformational ensemble available to the protected amine, directly impacting its presentation to coupling partners, enzymes, or receptors.
| Evidence Dimension | Biological recognition potency (FTase inhibition IC₅₀) of structurally analogous aminomethyl vs. amino benzoic acid scaffolds |
|---|---|
| Target Compound Data | Compound contains -CH₂NH-Fmoc (aminomethyl) spacer at position 5 |
| Comparator Or Baseline | Analogous system: 4-aminobenzoic acid (ABA) spacer → IC₅₀ = 50 nM (Cys-4-ABA-Met); 4-aminomethylbenzoic acid (AMBA) spacer → IC₅₀ ≈ 850 nM (Cys-4-AMBA-Met) |
| Quantified Difference | 17-fold decrease in potency attributable to methylene spacer insertion; spatial and conformational difference confirmed by molecular modeling |
| Conditions | p21ras FTase inhibitory assay; peptidomimetics Cys-spacer-Met; J. Biol. Chem. 1994, 269, 12410–12413 |
Why This Matters
A user selecting the direct-amino analog (CAS 165073-03-0) over this compound introduces a structurally distinct amine geometry that will predictably alter peptide backbone conformation, coupling efficiency, and target recognition — undermining SAR reproducibility.
- [1] Qian, Y.; Blaskovich, M.A.; Saleem, M.; Seong, C.M.; Wathen, S.P.; Hamilton, A.D.; Sebti, S.M. Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. Journal of Biological Chemistry 1994, 269, 12410–12413. View Source
